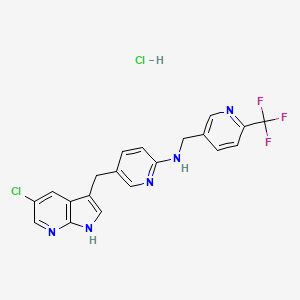

Pexidartinib hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de pexidartinib est un médicament inhibiteur de kinase principalement utilisé pour le traitement des adultes atteints de tumeur à cellules géantes ténosynoviales (TGCT) symptomatique associée à une morbidité grave ou à des limitations fonctionnelles et non susceptible d’être améliorée par la chirurgie . Il agit en bloquant l’activité du récepteur du facteur de stimulation des colonies-1 (CSF-1R), qui joue un rôle crucial dans la prolifération de ces tumeurs .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de pexidartinib implique plusieurs étapes, à partir de la préparation de la structure de base de la pyridine. Les étapes clés comprennent :

- Formation du noyau pyrrolo[2,3-b]pyridine.

- Introduction des groupes chloro et trifluorométhyle.

- Réactions de couplage pour fixer les groupes pyridinylméthyle et pyridinamine .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de pexidartinib suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les solvants et réactifs couramment utilisés comprennent le diméthylsulfoxyde (DMSO), le polyéthylèneglycol (PEG) et le Tween 80 .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de pexidartinib subit diverses réactions chimiques, notamment :

Réduction : Implique l’addition d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits déchlorés .

4. Applications de Recherche Scientifique

Le chlorhydrate de pexidartinib a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de kinase et leurs interactions avec les récepteurs.

Biologie : Enquête sur son rôle dans l’inhibition de la voie du récepteur du facteur de stimulation des colonies-1 et ses effets sur la prolifération cellulaire.

Médecine : Approuvé pour le traitement de la tumeur à cellules géantes ténosynoviales et en cours d’investigation pour d’autres cancers.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies de kinase

Applications De Recherche Scientifique

Pexidartinib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with receptors.

Biology: Investigated for its role in inhibiting the colony-stimulating factor-1 receptor pathway and its effects on cell proliferation.

Medicine: Approved for the treatment of tenosynovial giant cell tumor and being investigated for other malignancies.

Industry: Used in the development of new therapeutic agents targeting kinase pathways

Mécanisme D'action

Le chlorhydrate de pexidartinib exerce ses effets en inhibant sélectivement le récepteur du facteur de stimulation des colonies-1 (CSF-1R), qui est impliqué dans la prolifération et la survie des macrophages associés à la tumeur. En bloquant ce récepteur, le chlorhydrate de pexidartinib réduit le recrutement et l’activation des macrophages, inhibant ainsi la croissance et la progression tumorale .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pexidartinib est unique dans son inhibition sélective du récepteur du facteur de stimulation des colonies-1. Des composés similaires comprennent :

Imatinib : Un inhibiteur de tyrosine kinase utilisé pour le traitement de la leucémie myéloïde chronique.

Sunitinib : Un inhibiteur de tyrosine kinase de récepteur multi-cible utilisé pour le traitement du carcinome à cellules rénales.

Sorafenib : Un inhibiteur de kinase utilisé pour le traitement des cancers du foie, des reins et de la thyroïde.

Le chlorhydrate de pexidartinib se distingue par son ciblage spécifique du récepteur du facteur de stimulation des colonies-1, ce qui le rend particulièrement efficace pour le traitement de la tumeur à cellules géantes ténosynoviales .

Activité Biologique

Pexidartinib functions by inhibiting the CSF1/CSF1R signaling pathway, which is crucial for the proliferation and survival of macrophages associated with tumor growth. By blocking this pathway, pexidartinib reduces macrophage recruitment and activation, thereby suppressing tumor growth. The drug also inhibits other receptor tyrosine kinases such as c-KIT, FLT3, and PDGFR-β, which are involved in various cellular processes critical to cancer progression .

Key Mechanisms:

- CSF1R Inhibition: Prevents ligand-induced autophosphorylation and downstream signaling.

- Tyrosine Kinase Inhibition: Affects multiple pathways involved in tumor cell proliferation and survival.

Pharmacodynamics

The pharmacodynamic profile of pexidartinib reveals its effectiveness in reducing tumor burden and improving patient symptoms. In clinical trials, pexidartinib demonstrated a significant overall response rate (ORR) in patients with TGCT. The primary endpoint showed an ORR of 38% compared to placebo, with a complete response rate of 15% .

Clinical Trial Data:

| Parameter | Pexidartinib | Placebo |

|---|---|---|

| Overall Response Rate | 38% | 0% |

| Complete Response Rate | 15% | - |

| Partial Response Rate | 23% | - |

Pharmacokinetics

Pexidartinib exhibits a mean maximum concentration (Cmax) of 8625 ng/mL and an area under the curve (AUC) of 77465 ng·h/mL following administration. Its absorption is significantly affected by food intake; a high-fat meal can double the Cmax and AUC values . The drug has a half-life of approximately 26.6 hours and is predominantly eliminated via feces (65%), with renal excretion accounting for 27% .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Cmax | 8625 ng/mL |

| AUC | 77465 ng·h/mL |

| Half-life | 26.6 hours |

| Fecal Excretion | 65% |

| Renal Excretion | 27% |

Safety Profile

The safety profile of pexidartinib includes several common side effects such as increased liver enzymes (ALT, AST), neutropenia, and dysgeusia. A boxed warning highlights the risk of serious liver injury associated with its use. Clinical monitoring is essential due to these potential adverse effects .

Common Side Effects:

- Increased liver enzymes (ALT, AST)

- Neutropenia

- Hair color changes

- Rash

- Dysgeusia (altered taste)

Case Studies

In a pivotal clinical study involving 120 patients with TGCT, the efficacy of pexidartinib was assessed over a treatment period of 25 weeks. The results indicated that patients receiving pexidartinib experienced significant symptom relief and functional improvement compared to those on placebo. Notably, responders maintained their response for extended periods post-treatment .

Developmental Toxicity Studies

Recent studies have indicated that exposure to pexidartinib hydrochloride may induce developmental toxicity in zebrafish embryos through the activation of Wnt signaling pathways. This finding raises concerns regarding the compound's safety profile during developmental stages .

Propriétés

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUYLRKLUYCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026483 | |

| Record name | Pexidartinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040295-03-0 | |

| Record name | Pexidartinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.